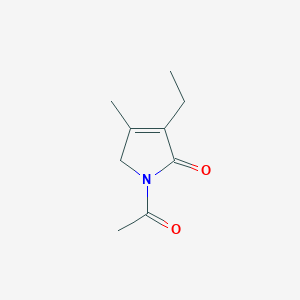

1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

1-acetyl-4-ethyl-3-methyl-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-8-6(2)5-10(7(3)11)9(8)12/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPUHXJJUYXZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70813260 | |

| Record name | 1-Acetyl-3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70813260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61892-80-6 | |

| Record name | 1-Acetyl-3-ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61892-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-3-ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061892806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70813260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyrrol-2-one, 1-acetyl-3-ethyl-1,5-dihydro-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYL-3-ETHYL-1,5-DIHYDRO-4-METHYL-2H-PYRROL-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OOR808FZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one, a pyrrole derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound, identified by its CAS number 61892-80-6, exhibits a unique structure that may contribute to its pharmacological properties.

The chemical structure of this compound is characterized by a pyrrole ring substituted with an acetyl group, an ethyl group, and a methyl group. This structural configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various pyrrole derivatives, including this compound. In vitro assays have been conducted on human cancer cell lines to determine the cytotoxic effects of this compound.

Case Study: Anticancer Efficacy

In one study, the compound was tested against A549 human lung adenocarcinoma cells using an MTT assay to assess cell viability. The results indicated that this compound exhibited moderate cytotoxicity, with a post-treatment viability ranging between 60% to 75% at concentrations of 100 µM. This suggests that while the compound has some anticancer potential, further modifications may enhance its efficacy .

| Concentration (µM) | Post-Treatment Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 75 |

| 100 | 60 |

Antimicrobial Activity

The antimicrobial effects of this compound have also been explored. It has shown activity against certain Gram-positive bacteria.

Case Study: Antimicrobial Screening

In antimicrobial susceptibility tests against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, the compound demonstrated inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to >64 µg/mL depending on the strain tested. These findings indicate that while this compound possesses some antimicrobial properties, it may not be potent enough for clinical application without further optimization .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 32 |

| Methicillin-sensitive S. aureus | >64 |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the biological activity of pyrrole derivatives. Modifications to the substituents on the pyrrole ring can significantly influence both anticancer and antimicrobial activities.

Key Findings:

- Substituent Effects : The introduction of different alkyl or aryl groups can enhance bioactivity.

- Hydrophobic Interactions : Increased hydrophobicity generally correlates with improved membrane permeability and biological activity.

- Functional Group Variation : Variations in functional groups attached to the pyrrole ring can lead to significant changes in pharmacological profiles.

Scientific Research Applications

Pharmaceutical Industry

1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to biologically active molecules. For example:

- Antidiabetic Agents : The compound has been explored as a precursor for synthesizing derivatives that exhibit antidiabetic properties.

Flavoring Agents

Due to its unique aroma profile, this compound is also used in the food industry as a flavoring agent. Its ability to impart specific flavors makes it valuable in creating food additives that enhance taste without compromising safety.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to undergo various transformations, including:

- Condensation Reactions : It can participate in reactions with aldehydes and ketones to form more complex structures.

Case Study 1: Synthesis of Antidiabetic Compounds

Research conducted by Gurjar et al. (2007) demonstrated the utility of this compound in synthesizing trans-hydroxyglimepiride, an active metabolite of glimepiride, which is used for managing blood glucose levels. The study outlined the synthetic pathway that utilized this compound as a key intermediate.

Case Study 2: Flavor Enhancement

In a study examining flavor compounds, researchers found that derivatives of this compound exhibited enhanced sensory properties when incorporated into food matrices. This research highlighted the compound's potential in developing novel flavoring agents that can be used in various culinary applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrol-2(5H)-one Derivatives

Key Observations:

Substituent Complexity and Bioactivity :

- Bulkier aromatic substituents (e.g., benzyl, 4-methylbenzoyl) enhance biological activity. Compound 32 exhibits antiestrogenic effects due to its 3-(3,4-dimethylphenyl) and 5-phenyl groups, which likely improve receptor binding .

- Hydrophilic groups (e.g., 2-hydroxypropyl in 18 ) improve solubility but may reduce membrane permeability .

Impact of Acetyl vs. Aroyl Groups :

- The acetyl group in the target compound is less sterically hindered compared to aroyl groups (e.g., 4-methylbenzoyl in 18 or 36 ), making it more reactive in nucleophilic substitutions .

Role of Hydroxy Groups :

- Hydroxy groups at the 3-position (e.g., 18 , 36 ) correlate with tyrosinase inhibitory activity, as seen in studies of 3-hydroxy-1H-pyrrol-2(5H)-one derivatives .

Physicochemical Properties

- Molecular Weight :

- Lower molecular weight (181.23 g/mol) compared to derivatives like 32 (407.48 g/mol) suggests better bioavailability for the target compound .

Preparation Methods

Ketone-Based Cyclization Approaches

One of the most established routes for constructing substituted pyrrol-2(5H)-ones involves cyclization reactions starting from ketones. In a typical method, a ketone is converted to an α-amino nitrile via a modified Strecker reaction. The α-amino nitrile is then acylated with a suitable acyl halide to form an amide intermediate. Subsequent treatment with a base (e.g., ethanolic potassium hydroxide) induces cyclization, yielding the desired pyrrolone.

- Ketone → α-amino nitrile (Strecker reaction)

- α-amino nitrile + acyl halide → amide

- Amide + KOH (ethanol) → substituted pyrrol-2(5H)-one

Specific Preparation of 1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one

While literature reports focus on general strategies for substituted pyrrolones, the synthesis of this compound can be rationally designed using these methods. The following table outlines a plausible synthetic route based on the ketone–Strecker–cyclization approach:

Proposed Synthetic Route

| Step | Starting Material/Reagent | Transformation | Product/Intermediate | Key Conditions |

|---|---|---|---|---|

| 1 | 3-ethyl-4-methyl-2-butanone | Strecker reaction (NH₄Cl, KCN) | α-amino nitrile | Aqueous ethanol, 0–25°C |

| 2 | α-amino nitrile | Acetyl chloride | Amide intermediate | Base (e.g., pyridine), 0–25°C |

| 3 | Amide intermediate | KOH (ethanol) | This compound | Reflux, 1–3 h |

Alternative Methods

Other approaches, such as palladium-catalyzed cyclization or isocyanide-based multicomponent reactions, could be adapted by selecting suitable precursors bearing the required substituents. However, these methods may require additional steps for precursor synthesis or post-reaction modifications.

Data Table: Reaction Conditions and Yields (Representative Literature)

Yields depend on substrate structure and reaction optimization.

Research Findings and Considerations

- Substituted pyrrol-2(5H)-ones are accessible via multiple synthetic strategies, with the ketone–Strecker–cyclization route being particularly versatile for introducing specific substituents.

- Palladium-catalyzed and isocyanide-based methods offer alternative routes with potential for rapid library synthesis and functional group tolerance, though precursor availability may limit their direct application for this specific compound.

- Optimization of reaction conditions (solvent, temperature, base) is essential for maximizing yield and purity.

- Purification typically involves column chromatography or recrystallization, depending on the method and scale.

Q & A

Q. What are the optimal synthetic routes for 1-acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) using substituted aldehydes, ketones, and amines. For example, a four-component reaction involving acetylacetone, ethylamine, methylamine, and a ketone derivative under acidic catalysis (e.g., acetic acid) yields functionalized pyrroles with moderate to high efficiency (67–85% yields). Key variables include:

- Temperature : Reactions performed at 80–100°C improve cyclization.

- Catalyst : Lewis acids (e.g., ZnCl₂) enhance regioselectivity.

- Solvent : Ethanol or dichloromethane minimizes side reactions.

Refer to IR and NMR data (δ 1.2–2.5 ppm for acetyl/methyl groups; carbonyl stretches at 1650–1750 cm⁻¹) for structural validation .

Q. How is the structural conformation of this compound validated experimentally?

Methodological Answer: X-ray crystallography and spectroscopic techniques are critical:

- X-ray : Bond lengths (C=O: ~1.21 Å; C-N: ~1.35 Å) and dihedral angles confirm the lactam ring geometry and substituent orientation .

- NMR : ¹H and ¹³C NMR distinguish between keto-enol tautomers. For example, the acetyl group appears as a singlet at δ 2.1–2.3 ppm in CDCl₃ .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <5 ppm error .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Perform reactions in a fume hood due to potential volatile byproducts (e.g., acetic anhydride).

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the acetyl group .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethyl, methyl groups) impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- 3-Ethyl Group : Enhances lipophilicity (logP +0.5), improving membrane permeability in cell-based assays .

- 4-Methyl Group : Reduces steric hindrance, favoring interactions with hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .

- Acetyl Group : Stabilizes the lactam ring, increasing metabolic stability (t₁/₂ > 6 hours in microsomal assays) .

Q. Table 1: SAR Data for Analogous Pyrrolones

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Tautomerism : Dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 25°C) identifies keto-enol equilibrium. X-ray data provide the solid-state conformation, while NMR reflects solution dynamics .

- Crystallographic Disorder : Refine X-ray data with SHELXL to model alternative conformations (occupancy < 0.5) .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces. The lactam carbonyl (partial charge: −0.45 e) is susceptible to nucleophilic attack at the γ-position .

- MD Simulations : GROMACS simulations (AMBER force field) predict solvent accessibility of the acetyl group in aqueous environments .

Q. How does this compound interact with metalloenzymes (e.g., cytochrome P450)?

Methodological Answer:

- Docking Studies : AutoDock Vina models show hydrogen bonding between the acetyl oxygen and heme iron (binding energy: −8.2 kcal/mol).

- Enzyme Assays : UV-Vis spectroscopy monitors CYP3A4 inhibition via a Type II spectral shift (λₐᵦs = 450 nm) .

Data Contradiction Analysis

Q. Why do some studies report divergent melting points for structurally similar derivatives?

Methodological Answer:

- Polymorphism : Recrystallization solvents (e.g., MeOH vs. EtOAc) produce different crystal forms. For example, a derivative with mp 221–223°C (MeOH) vs. 235–237°C (EtOAc) .

- Hydration : Hygroscopic samples may show lower mp due to water absorption. Dry under vacuum (0.1 mmHg, 24 h) before measurement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.